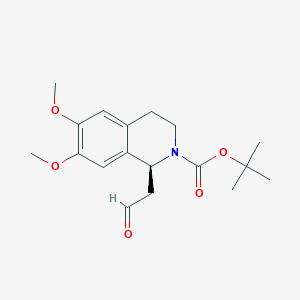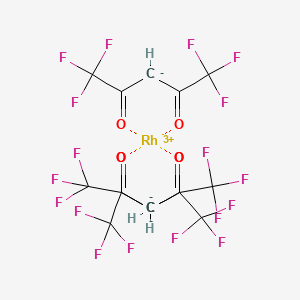
Tris(1,1,1,5,5,5-hexafluoro-2,4-pentanedionato)rhodium(III)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tris(1,1,1,5,5,5-hexafluoro-2,4-pentanedionato)rhodium(III) is a coordination compound with the molecular formula C₁₅H₃F₁₈O₆Rh. It is known for its unique chemical properties and applications in various fields, including catalysis and materials science. The compound features a rhodium center coordinated to three 1,1,1,5,5,5-hexafluoro-2,4-pentanedionato ligands, which contribute to its stability and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Tris(1,1,1,5,5,5-hexafluoro-2,4-pentanedionato)rhodium(III) typically involves the reaction of rhodium(III) chloride with 1,1,1,5,5,5-hexafluoro-2,4-pentanedione in the presence of a base. The reaction is carried out in an organic solvent such as ethanol or acetone under reflux conditions. The product is then purified by recrystallization.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions: Tris(1,1,1,5,5,5-hexafluoro-2,4-pentanedionato)rhodium(III) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of rhodium.
Reduction: It can be reduced to lower oxidation states, often involving the use of reducing agents such as hydrogen or hydrazine.
Substitution: Ligand substitution reactions can occur, where the 1,1,1,5,5,5-hexafluoro-2,4-pentanedionato ligands are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen, ozone, and peroxides.
Reduction: Reducing agents such as hydrogen gas, hydrazine, and sodium borohydride are frequently used.
Substitution: Ligand exchange reactions often involve the use of other diketones or phosphines as substituting ligands.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state rhodium complexes, while reduction can produce lower oxidation state rhodium species.
Aplicaciones Científicas De Investigación
Tris(1,1,1,5,5,5-hexafluoro-2,4-pentanedionato)rhodium(III) has a wide range of applications in scientific research:
Catalysis: It is used as a catalyst in various organic transformations, including hydrogenation, hydroformylation, and carbonylation reactions.
Materials Science: The compound is employed in the preparation of thin films and coatings due to its volatility and stability.
Biological Studies: It is investigated for its potential biological activity and interactions with biomolecules.
Industrial Applications: The compound is used in the production of specialty chemicals and advanced materials.
Mecanismo De Acción
The mechanism of action of Tris(1,1,1,5,5,5-hexafluoro-2,4-pentanedionato)rhodium(III) involves coordination to substrates through the rhodium center. The 1,1,1,5,5,5-hexafluoro-2,4-pentanedionato ligands stabilize the rhodium center and facilitate various catalytic processes. The molecular targets and pathways involved depend on the specific application, such as catalytic cycles in organic synthesis or interactions with biological molecules.
Comparación Con Compuestos Similares
- Tris(1,1,1,5,5,5-hexafluoro-2,4-pentanedionato)yttrium(III)
- Tris(1,1,1,5,5,5-hexafluoro-2,4-pentanedionato)molybdenum(III)
- Tris(1,1,1,3,3,3-hexafluoro-2-propyl)phosphate
Comparison: Tris(1,1,1,5,5,5-hexafluoro-2,4-pentanedionato)rhodium(III) is unique due to the presence of the rhodium center, which imparts distinct catalytic properties compared to similar compounds with different metal centers. For example, the yttrium and molybdenum analogs have different reactivities and applications, highlighting the versatility and specificity of the rhodium compound in various chemical processes.
Propiedades
Número CAS |
14038-71-2 |
|---|---|
Fórmula molecular |
C15H3F18O6Rh |
Peso molecular |
724.06 g/mol |
Nombre IUPAC |
1,1,1,5,5,5-hexafluoropentane-2,4-dione;rhodium(3+) |
InChI |
InChI=1S/3C5HF6O2.Rh/c3*6-4(7,8)2(12)1-3(13)5(9,10)11;/h3*1H;/q3*-1;+3 |
Clave InChI |
MNMROCVCJWFKCY-UHFFFAOYSA-N |
SMILES canónico |
[CH-](C(=O)C(F)(F)F)C(=O)C(F)(F)F.[CH-](C(=O)C(F)(F)F)C(=O)C(F)(F)F.[CH-](C(=O)C(F)(F)F)C(=O)C(F)(F)F.[Rh+3] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


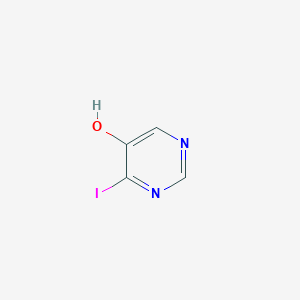

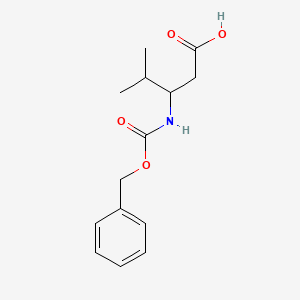
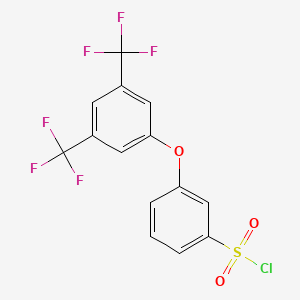
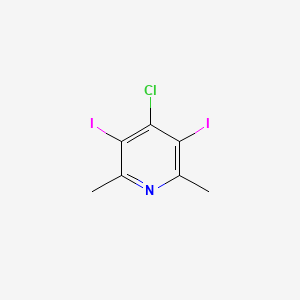
![5-((1R)-2,5-Diazabicyclo[2.2.1]heptan-2-yl)-3-methyl-1,2,4-oxadiazole](/img/structure/B13093018.png)
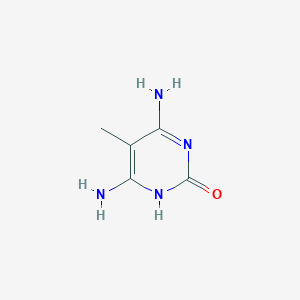
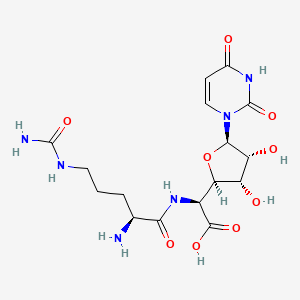
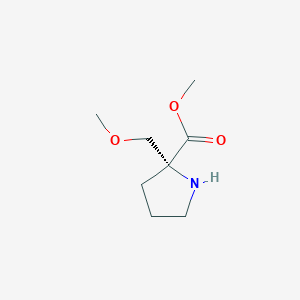
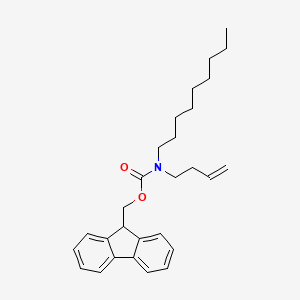
![3-Amino-2-(4-fluorophenyl)pyrido[2,3-D]pyrimidin-4(3H)-one](/img/structure/B13093040.png)

